(2S)-2-methyl-1-nitrosopiperidine
Overview
Description
(2S)-2-methyl-1-nitrosopiperidine, also known as 2-methyl-1-nitrosopiperidine (2MNP), is an organic compound with a molecular formula of C5H9NO2. It is a nitrosamine compound, meaning it contains a nitroso group, and is a derivative of piperidine. 2MNP has been studied for its potential applications in both pharmaceuticals and laboratory experiments.
Scientific Research Applications
2MNP has been studied for its potential applications as a pharmaceutical, as a laboratory reagent, and as an organic synthesis intermediate. In pharmaceuticals, 2MNP has been studied as a potential anti-inflammatory agent. In laboratory experiments, 2MNP has been used as a reagent in the synthesis of piperidine derivatives. As an organic synthesis intermediate, 2MNP has been studied for its potential use in the synthesis of other organic compounds.
Mechanism of Action
The exact mechanism of action of 2MNP is not yet fully understood. However, studies have suggested that 2MNP may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Inhibition of COX enzymes has been linked to anti-inflammatory effects.
Biochemical and Physiological Effects
2MNP has been studied for its potential anti-inflammatory effects. Studies have suggested that 2MNP may act as an inhibitor of COX enzymes, which are involved in the production of prostaglandins. Inhibition of COX enzymes has been linked to anti-inflammatory effects. Additionally, 2MNP has been studied for its potential use in the synthesis of other organic compounds.
Advantages and Limitations for Lab Experiments
2MNP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is non-toxic and has low volatility. However, 2MNP is not very soluble in organic solvents, which can limit its use in some laboratory experiments.
Future Directions
There are several potential future directions for the study of 2MNP. These include further research into its mechanism of action and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into its potential use in the synthesis of other organic compounds. Finally, research into the solubility of 2MNP in organic solvents could help to increase its usefulness in laboratory experiments.
Synthesis Methods
2MNP can be synthesized in a two-step process. First, piperidine is nitrosated with sodium nitrite and sulfuric acid in aqueous solution. This yields 2-nitroso-1-piperidine. Second, the 2-nitroso-1-piperidine is reduced with sodium borohydride to yield 2MNP.
properties
IUPAC Name |
(2S)-2-methyl-1-nitrosopiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPVLHFEMWOTGD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020853 | |
Record name | (2S)-2-Methyl-1-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36702-44-0 | |
Record name | Piperidine, 2-methyl-N-nitroso-, S(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036702440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Methyl-1-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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